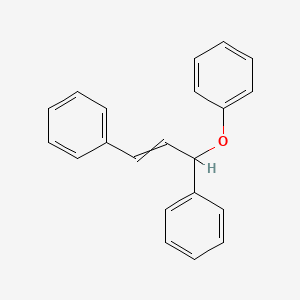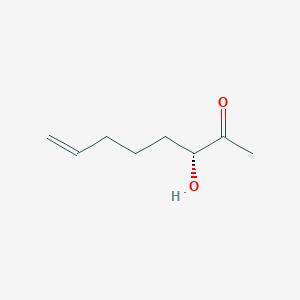
(3R)-3-hydroxyoct-7-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-hydroxyoct-7-en-2-one is an organic compound with the molecular formula C8H14O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is characterized by a hydroxyl group (-OH) attached to the third carbon and a double bond between the seventh and eighth carbons in an eight-carbon chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-hydroxyoct-7-en-2-one can be achieved through various methods. One common approach involves the asymmetric reduction of the corresponding ketone precursor using chiral catalysts or reagents. For example, the reduction of 3-oxooct-7-en-2-one using a chiral borane reagent can yield this compound with high enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts, such as enzymes, to achieve the desired stereochemistry. Enzymatic reduction of the ketone precursor using alcohol dehydrogenases or ketoreductases can provide an efficient and environmentally friendly route to this compound.
化学反応の分析
Types of Reactions
(3R)-3-hydroxyoct-7-en-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form (3R)-3-hydroxyoctan-2-one.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed
Oxidation: 3-oxooct-7-en-2-one or oct-7-enoic acid.
Reduction: (3R)-3-hydroxyoctan-2-one.
Substitution: 3-chlorooct-7-en-2-one or 3-aminooct-7-en-2-one.
科学的研究の応用
(3R)-3-hydroxyoct-7-en-2-one has various applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It serves as a substrate for studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of (3R)-3-hydroxyoct-7-en-2-one depends on its specific application. In enzymatic reactions, it acts as a substrate that binds to the active site of the enzyme, undergoing a chemical transformation. The molecular targets and pathways involved vary based on the enzyme and the reaction being studied.
類似化合物との比較
Similar Compounds
- (3S)-3-hydroxyoct-7-en-2-one
- (3R)-3-hydroxyoctan-2-one
- (3S)-3-hydroxyoctan-2-one
Uniqueness
(3R)-3-hydroxyoct-7-en-2-one is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a double bond in its structure. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
特性
CAS番号 |
519002-35-8 |
|---|---|
分子式 |
C8H14O2 |
分子量 |
142.20 g/mol |
IUPAC名 |
(3R)-3-hydroxyoct-7-en-2-one |
InChI |
InChI=1S/C8H14O2/c1-3-4-5-6-8(10)7(2)9/h3,8,10H,1,4-6H2,2H3/t8-/m1/s1 |
InChIキー |
XJDHBCMQHHZVLL-MRVPVSSYSA-N |
異性体SMILES |
CC(=O)[C@@H](CCCC=C)O |
正規SMILES |
CC(=O)C(CCCC=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


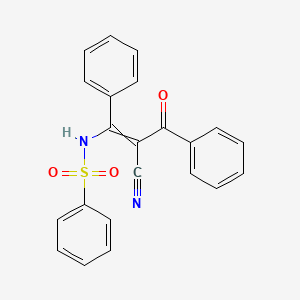
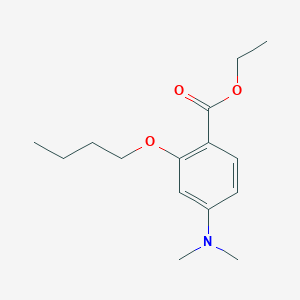
![2,2-Dimethyl-5-{[5-(4-methylphenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione](/img/structure/B14247607.png)

![(2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}propanamide](/img/structure/B14247623.png)

![Silane, trimethyl[(2-pentyl-1-cyclopenten-1-yl)oxy]-](/img/structure/B14247634.png)
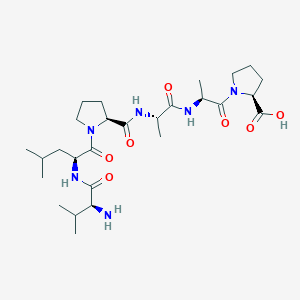
![2,5-Bis(bromomethyl)-4-[(3,7-dimethyloctyl)oxy]-1,1'-biphenyl](/img/structure/B14247656.png)

![N~2~-[(4-Methoxyphenyl)carbamoyl]-L-asparagine](/img/structure/B14247670.png)
![2-Propanol, 1-(4-methylphenoxy)-3-[(2-methylphenyl)amino]-](/img/structure/B14247675.png)

